8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
Description
Properties
IUPAC Name |
8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-[1,3]dioxolo[4,5-g]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c22-15-1-3-16(4-2-15)24-7-5-23(6-8-24)12-14-9-21(25)28-18-11-20-19(10-17(14)18)26-13-27-20/h1-4,9-11H,5-8,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJBVXSZJGEIMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=CC4=C(C=C23)OCO4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization Reaction: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines.
Deprotection and Cyclization: Deprotection of the piperazines followed by selective intramolecular cyclization to yield the desired piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include parallel solid-phase synthesis and photocatalytic synthesis to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group allows for nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.
Industry: The compound’s unique structure makes it a candidate for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one (hereafter referred to as the target compound ) with key analogs based on substituent variations, synthetic routes, and reported properties.
Piperazine-Modified Coumarins
Key Insights :
- The target compound ’s 4-fluorophenyl group may enhance binding affinity to receptors compared to 2-fluorophenyl analogs due to steric and electronic effects .
- Piperazine side-chain length and terminal groups (e.g., hydroxyethyl vs. fluorophenyl) influence solubility and metabolic stability. For example, hydroxyethyl-piperazine derivatives show improved aqueous solubility, critical for bioavailability .
Coumarins with Alternative Substituents at Position 8

Key Insights :
- Alkyl substituents (e.g., propyl) favor lipophilicity and CNS penetration, as seen in MAO-B inhibitors .
- Aromatic substituents (e.g., benzofuran) may enhance fluorescence, useful in bioimaging .
- Natural coumarins with hydroxyl/methoxy groups exhibit antioxidant properties, contrasting with synthetic fluorophenyl-piperazine derivatives’ receptor-targeted design .
Biological Activity
The compound 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a synthetic derivative of chromenone that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a complex structure featuring a piperazine moiety and a chromenone framework. The presence of the 4-fluorophenyl group is significant as it may influence the pharmacological properties of the compound.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
-
Monoamine Oxidase Inhibition :
- A study highlighted that related coumarin derivatives demonstrate selective inhibition of monoamine oxidase B (MAO-B), which is crucial in the treatment of neurodegenerative disorders like Parkinson's disease. The compound's structure suggests it may share similar inhibitory effects on MAO-B, potentially enhancing dopaminergic activity in the brain .
- Antioxidant Activity :
- Anticancer Potential :
Study on Neuroprotective Effects
A significant study investigated the neuroprotective effects of a structurally similar compound in a Parkinson’s disease model using reserpine-induced catalepsy. The results demonstrated that the compound could significantly reduce cataleptic symptoms, suggesting potential therapeutic benefits for Parkinson's disease patients .
Anticancer Activity Assessment
In vitro assays were conducted to assess the cytotoxic effects of this compound against several human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with notable effectiveness against HeLa and A-549 cell lines .
Data Tables
| Biological Activity | Assay Type | Result |
|---|---|---|
| MAO-B Inhibition | IC50 Assay | Selective inhibition observed |
| Antioxidant | DPPH Scavenging | Significant scavenging capacity |
| Anticancer | SRB Assay | Dose-dependent cytotoxicity |
Q & A
Q. What are the established synthetic routes for 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Preparation of the dioxolochromen core via cyclization of homopropanoic acid derivatives (e.g., using oxalyl chloride to form 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one) .
- Step 2 : Functionalization at the 8-position by introducing the piperazine moiety. For fluorophenyl substitution, a Buchwald–Hartwig coupling or nucleophilic substitution with 4-fluorophenylpiperazine may be employed .
- Step 3 : Methylation or alkylation to attach the methyl group bridging the chromenone and piperazine rings.
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Oxalyl chloride, DMF, 0°C → RT | 65–75 | |
| 2 | 4-Fluorophenylpiperazine, K2CO3, DMF, 80°C | 50–60 | |
| 3 | CH3I, NaH, THF, reflux | 70–80 |
Q. How is this compound characterized structurally and spectroscopically?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Signals for the dioxolane protons (δ 5.8–6.2 ppm), piperazine methylene (δ 2.5–3.5 ppm), and fluorophenyl aromatic protons (δ 7.0–7.4 ppm) .
- 13C NMR : Carbonyl resonance (C=O) at ~160 ppm and fluorophenyl carbons (C-F coupling observed) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (C21H18FN3O4) with a molecular ion peak at m/z 395.13 .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry; triclinic crystal system (e.g., P1 space group) with unit cell parameters (e.g., a = 8.9168 Å, b = 10.7106 Å) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Screening assays focus on:
- Cytotoxicity : Evaluated via MTT assays against cancer cell lines (e.g., IC50 values in the 10–50 µM range) .
- Receptor Binding : Radioligand displacement studies (e.g., affinity for serotonin or dopamine receptors due to the piperazine moiety) .
- Antimicrobial Activity : Disk diffusion assays show moderate inhibition against Gram-positive bacteria (e.g., S. aureus) .
Advanced Research Questions
Q. How does the 4-fluorophenylpiperazine substituent influence biological activity compared to other analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Fluorine Substitution : Enhances metabolic stability and lipophilicity (logP ~2.8) compared to non-fluorinated analogs .
- Piperazine Flexibility : The piperazine ring’s conformation affects receptor binding; rigid analogs (e.g., with bulkier substituents) show reduced activity .
Comparative Data :
| Analog (R-group) | IC50 (µM, Cytotoxicity) | logP | Reference |
|---|---|---|---|
| 4-Fluorophenyl | 12.3 ± 1.2 | 2.8 | |
| 4-Methylphenyl | 45.6 ± 3.8 | 3.1 | |
| Unsubstituted | >100 | 2.2 |
Q. What strategies address low aqueous solubility during pharmacokinetic optimization?
- Methodological Answer :
- Salt Formation : Hydrochloride salts improve solubility (e.g., from 0.05 mg/mL to 1.2 mg/mL in PBS) .
- Prodrug Design : Esterification of the chromenone carbonyl group enhances bioavailability (e.g., acetyl prodrug increases Cmax by 3-fold in rat models) .
- Nanoformulation : Encapsulation in PLGA nanoparticles achieves sustained release (e.g., 80% release over 72 hours) .
Q. How can contradictory data on receptor binding affinities be resolved?
- Methodological Answer : Contradictions (e.g., varying Ki values for serotonin receptors) arise from:
- Assay Variability : Standardize conditions (e.g., use [3H]-LSD for 5-HT2A binding in HEK293 cells) .
- Conformational Analysis : Molecular dynamics simulations identify dominant binding poses (e.g., fluorophenyl group occupying hydrophobic pockets) .
- Orthogonal Validation : Cross-validate with functional assays (e.g., cAMP inhibition for GPCR activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

